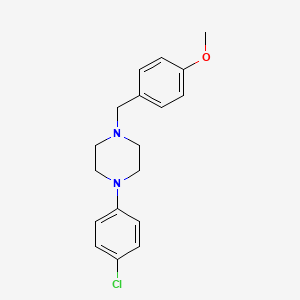
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has been the subject of extensive scientific research due to its potential as a therapeutic agent for these and other diseases.
作用機序
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide exerts its anticancer effects by inhibiting the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells. AKT promotes cell survival and growth by activating a variety of downstream signaling pathways. By inhibiting AKT, this compound disrupts these pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of human umbilical vein endothelial cells, which play a key role in angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to inhibit the growth of adipocytes, which are cells that store fat in the body.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide is its specificity for AKT. Unlike other protein kinase inhibitors, which can have off-target effects on other kinases, this compound has been shown to selectively inhibit AKT. This specificity makes it a valuable tool for studying the role of AKT in various biological processes.
One limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo, and may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide. One area of interest is its potential as a therapeutic agent for other diseases besides cancer. For example, AKT has been implicated in the pathogenesis of diabetes and cardiovascular disease, and this compound may have potential as a treatment for these conditions.
Another potential future direction is the development of more potent and selective AKT inhibitors. While this compound is a valuable tool for studying the role of AKT in various biological processes, its effectiveness as a therapeutic agent may be limited by its poor solubility and selectivity. The development of more potent and selective AKT inhibitors may overcome these limitations and lead to the development of more effective therapies for cancer and other diseases.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-phenoxyaniline with 4-fluorobenzoyl chloride to form the intermediate this compound. This intermediate is then treated with a base to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide has been extensively studied in vitro and in vivo for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and cisplatin.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-14-8-11-18(24-16-4-2-1-3-5-16)17(12-14)22-19(23)13-6-9-15(21)10-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVPKRIHDUYAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)


